![molecular formula C14H9ClFN3O2S B2578410 2-[7-(4-氯苯基)-1-乙基-2,4-二氧代-1,4-二氢嘧啶并[4,5-d]嘧啶-3(2H)-基]-N-(4-甲基苯基)乙酰胺 CAS No. 1286725-16-3](/img/structure/B2578410.png)
2-[7-(4-氯苯基)-1-乙基-2,4-二氧代-1,4-二氢嘧啶并[4,5-d]嘧啶-3(2H)-基]-N-(4-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide” is a derivative of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines, including pyrimido[4,5-d]pyrimidines, are structurally similar to purines and isomeric to pteridines, which are components of nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first route involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second route involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .科学研究应用
潜在抗哮喘剂
与指定化合物结构相似的化合物,如 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶,已被确定为抗哮喘研究中可用的介质释放抑制剂。这些化合物通过一系列化学反应制备,并在彻底评估后表现出有希望的药理活性 (Medwid 等人,1990)。
抗菌剂
一系列与指定化合物结构相关的嘧啶酮和恶嗪酮被合成,以研究其抗菌特性。这些衍生物显示出与链霉素和夫西地酸等标准药物相当的抗菌和抗真菌活性 (Hossan 等人,2012)。
抗炎和镇痛特性
嘧啶衍生物已被合成并评估其抗炎和镇痛活性。该类别中的特定化合物在实验模型中显示出显着的活性,表明潜在的治疗应用 (Sondhi 等人,2009)。
缓蚀剂
某些与本化合物结构相似的嘧啶衍生物已被研究其作为缓蚀剂的有效性。这些研究涉及电化学方法和计算研究,表明这些化合物在工业应用中的潜力 (Abdelazim 等人,2021)。
属性
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2S/c15-10-2-1-9(5-11(10)16)17-12(20)6-13-18-19-14(21-13)8-3-4-22-7-8/h1-5,7H,6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYKGDZGCSUKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-fluorophenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。